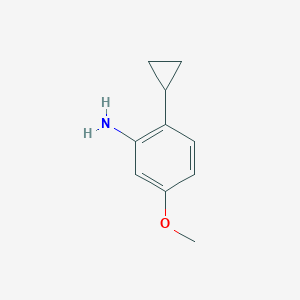
2-Cyclopropyl-5-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-5-methoxyaniline is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of aniline, featuring a cyclopropyl group and a methoxy group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methoxyaniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of a suitable aromatic precursor followed by reduction to yield the desired aniline derivative.
Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Amination: This modern method utilizes palladium catalysts to facilitate the amination of aryl halides with primary amines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions
2-Cyclopropyl-5-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
科学研究应用
2-Cyclopropyl-5-methoxyaniline has diverse applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Medicinal Research: Its unique structural properties make it a candidate for the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of 2-Cyclopropyl-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
相似化合物的比较
Similar Compounds
4-Chloro-2-cyclopropyl-5-methoxyaniline: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and applications.
2-Cyclopropyl-5-methoxyaniline hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and a methoxy group on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-cyclopropyl-5-methoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-5-9(7-2-3-7)10(11)6-8/h4-7H,2-3,11H2,1H3 |
InChI 键 |
KBHUVSQJVWZJOI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















